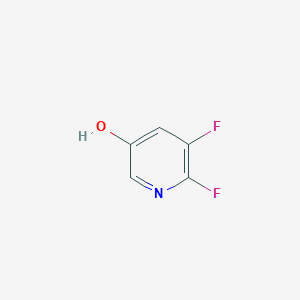

5,6-Difluoropyridin-3-ol

Descripción general

Descripción

5,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C5H3F2NO This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoropyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . Another approach involves the use of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to yield 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The vapor-phase reactor method, which includes a catalyst fluidized-bed phase, is also utilized for the efficient production of fluorinated pyridines .

Análisis De Reacciones Químicas

Types of Reactions

5,6-Difluoropyridin-3-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Cyclization: It can be used as a precursor for the synthesis of more complex heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide and palladium on carbon (Pd/C) are commonly used.

Oxidation: Hydrogen peroxide in tetrahydrofuran (THF) at room temperature is a typical oxidizing agent.

Cyclization: Vinylstannane and monothioacetic acids are used for cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which can be further utilized in pharmaceutical and agrochemical applications .

Aplicaciones Científicas De Investigación

5,6-Difluoropyridin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it valuable in the study of enzyme interactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of 5,6-Difluoropyridin-3-ol is primarily influenced by the presence of fluorine atoms, which enhance its electron-withdrawing properties. This makes the compound less basic and more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors, altering their activity and leading to the desired biological or chemical effect .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3,4,5,6-Pentafluoropyridine

- 3,5-Difluoropyridine

- 4,6-Difluoropyridin-3-ol

Uniqueness

5,6-Difluoropyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated pyridines, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Actividad Biológica

5,6-Difluoropyridin-3-ol is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with two fluorine atoms at the 5 and 6 positions and a hydroxyl group at the 3 position. Its molecular formula is , with a molecular weight of approximately 145.09 g/mol. The presence of electronegative fluorine atoms enhances the compound's reactivity and interaction with biological systems, particularly through hydrogen bonding facilitated by the hydroxyl group.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The fluorine atoms increase binding affinity to enzymes and receptors, which can modulate biochemical pathways. The hydroxyl group plays a critical role in forming hydrogen bonds with biological macromolecules, influencing the compound's pharmacological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

- Enzyme Modulation : The compound has been shown to modulate enzyme activity, making it a candidate for therapeutic applications in diseases where enzyme inhibition is beneficial.

- Antiviral Properties : Studies have suggested potential antiviral activities against viruses such as Chikungunya virus (CHIKV). For instance, compounds structurally related to this compound demonstrated inhibition of viral replication through interactions with specific viral proteins .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and related compounds:

- Chikungunya Virus Inhibition :

-

Dopamine Receptor Activity :

- Research into derivatives of this compound revealed their potential as dual agonists for dopamine receptors (D2/D3) and serotonin receptors (5-HT1A). Compounds showed varying potencies in receptor activation, suggesting a multitarget approach could enhance therapeutic efficacy for conditions like Parkinson's disease .

Comparative Analysis of Similar Compounds

The following table summarizes the properties and activities of compounds structurally related to this compound:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2,6-Difluoropyridine | Lacks hydroxyl group | Higher reactivity due to absence of polar group |

| 4,6-Difluoropyridin-3-ol | Hydroxyl at position 3 | Enhanced interactions via hydrogen bonding |

| 2-Fluoro-5-methylpyridin-3-ol | Contains a methyl group | Alters steric hindrance affecting reactivity |

Propiedades

IUPAC Name |

5,6-difluoropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKRYEYZOGDXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.